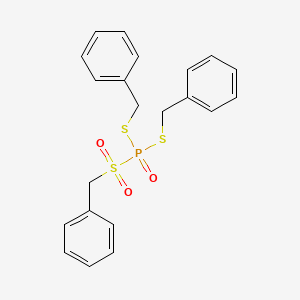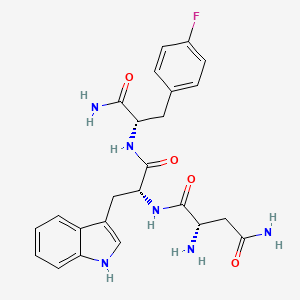
L-Asparaginyl-D-tryptophyl-4-fluoro-L-phenylalaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Asparaginyl-D-tryptophyl-4-fluoro-L-phenylalaninamide is a synthetic peptide compound It is composed of three amino acids: L-asparagine, D-tryptophan, and 4-fluoro-L-phenylalanine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparaginyl-D-tryptophyl-4-fluoro-L-phenylalaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin and purified using HPLC (High-Performance Liquid Chromatography).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research or pharmaceutical use.
Análisis De Reacciones Químicas
Types of Reactions
L-Asparaginyl-D-tryptophyl-4-fluoro-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.
Reduction: The peptide bonds can be reduced under specific conditions.
Substitution: The fluorine atom on the phenylalanine residue can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Substitution: Nucleophilic reagents like amines or thiols.
Major Products
Oxidation: Kynurenine derivatives.
Reduction: Reduced peptide fragments.
Substitution: Substituted phenylalanine derivatives.
Aplicaciones Científicas De Investigación
L-Asparaginyl-D-tryptophyl-4-fluoro-L-phenylalaninamide has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its therapeutic potential in targeting specific biological pathways.
Industry: Utilized in the development of novel biomaterials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of L-Asparaginyl-D-tryptophyl-4-fluoro-L-phenylalaninamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, protein synthesis, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
- L-Asparaginyl-D-tryptophyl-phenylalaninamide
- L-Asparaginyl-D-tryptophyl-4-chloro-L-phenylalaninamide
- L-Asparaginyl-D-tryptophyl-4-methyl-L-phenylalaninamide
Uniqueness
L-Asparaginyl-D-tryptophyl-4-fluoro-L-phenylalaninamide is unique due to the presence of the fluorine atom on the phenylalanine residue. This fluorine substitution can significantly alter the compound’s chemical properties, such as its reactivity and binding affinity, making it distinct from other similar peptides.
Propiedades
Número CAS |
752250-89-8 |
|---|---|
Fórmula molecular |
C24H27FN6O4 |
Peso molecular |
482.5 g/mol |
Nombre IUPAC |
(2S)-2-amino-N-[(2R)-1-[[(2S)-1-amino-3-(4-fluorophenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C24H27FN6O4/c25-15-7-5-13(6-8-15)9-19(22(28)33)30-24(35)20(31-23(34)17(26)11-21(27)32)10-14-12-29-18-4-2-1-3-16(14)18/h1-8,12,17,19-20,29H,9-11,26H2,(H2,27,32)(H2,28,33)(H,30,35)(H,31,34)/t17-,19-,20+/m0/s1 |
Clave InChI |
IVEFUXLILVHXAP-YSIASYRMSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)N[C@@H](CC3=CC=C(C=C3)F)C(=O)N)NC(=O)[C@H](CC(=O)N)N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC3=CC=C(C=C3)F)C(=O)N)NC(=O)C(CC(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


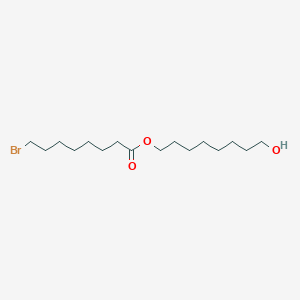
![2-[Imino(phenyl)methyl]-5-(trifluoromethyl)aniline](/img/structure/B12524986.png)
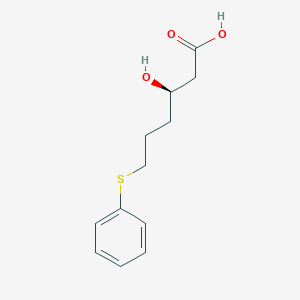
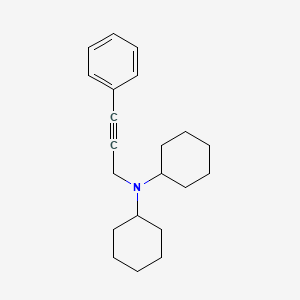
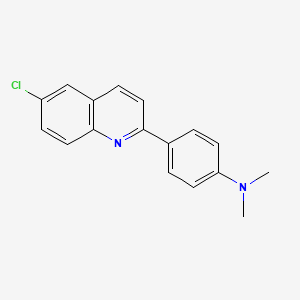


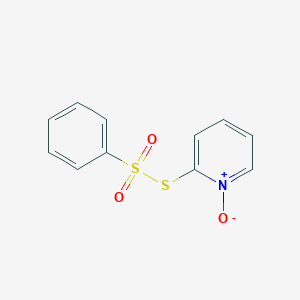
![2,4-Di-tert-butyl-6-[(1H-imidazol-1-yl)methyl]phenol](/img/structure/B12525020.png)

![N-[2-Methoxy-5-methyl-4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B12525037.png)


